

what is alpha-casozepine decapeptide structure

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Compound Focus: alpha-Casozepine

CAS No.: 117592-45-7

Cat. No.: S518096

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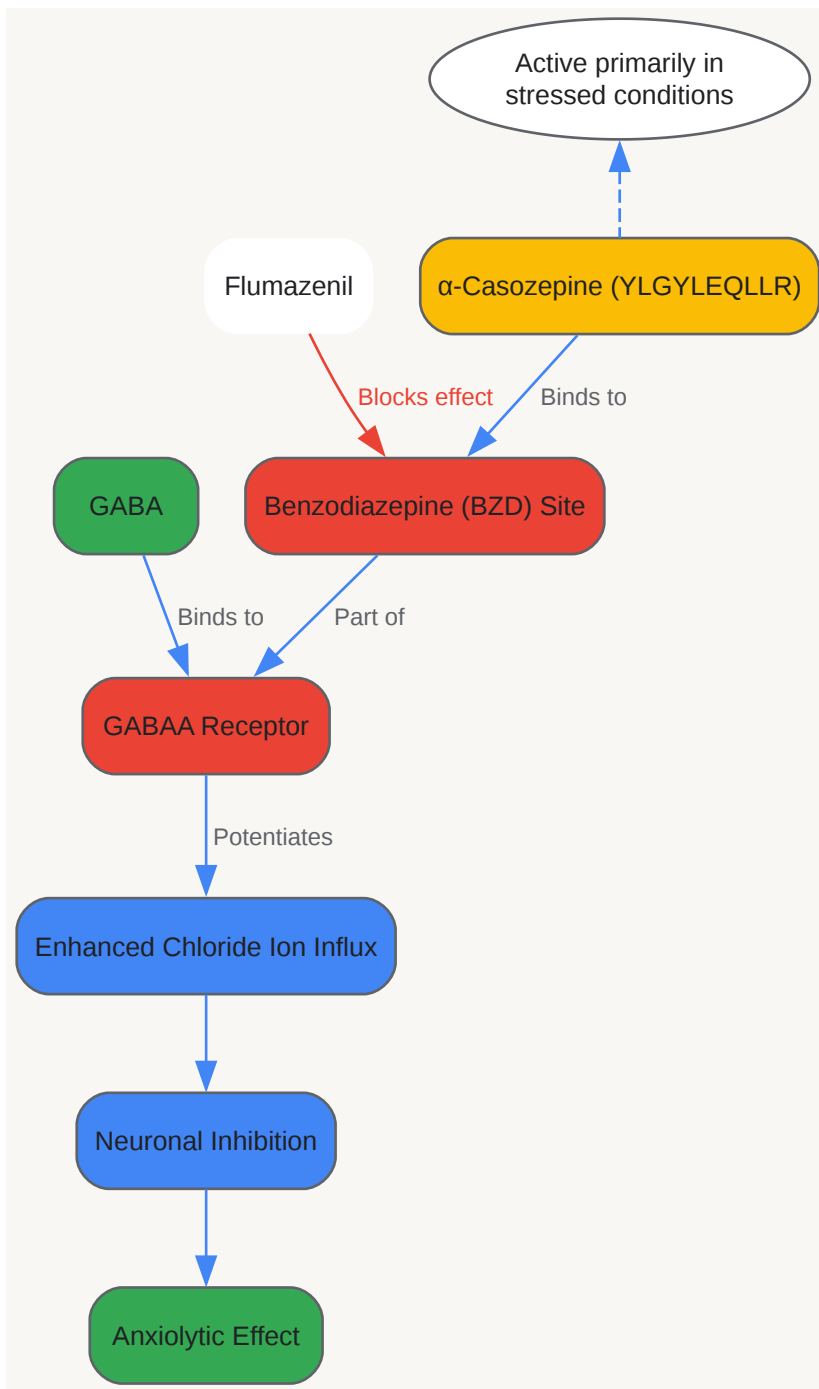
Molecular Structure and Basic Properties

The following table summarizes the core structural and chemical identifier data for **alpha-casozepine**:

Property	Description
Amino Acid Sequence	Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg [1]
Sequence Shortening	YLGYLEQLLR [1]
Molecular Formula	C60H94N14O16 [1] [2]
Molecular Weight	1267.47 g/mol [1] [2]
CAS Registry Number	117592-45-7 [1] [2]
Appearance	White to off-white solid [1]

Mechanism of Action and Anxiolytic Activity

Alpha-casozepine exhibits its anxiolytic effects primarily by interacting with the GABA_A receptor in the brain [1] [3]. The proposed mechanism and key characteristics of its action are illustrated below:



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*Proposed anxiolytic mechanism of **alpha-casozepine** via GABA_A receptor.*

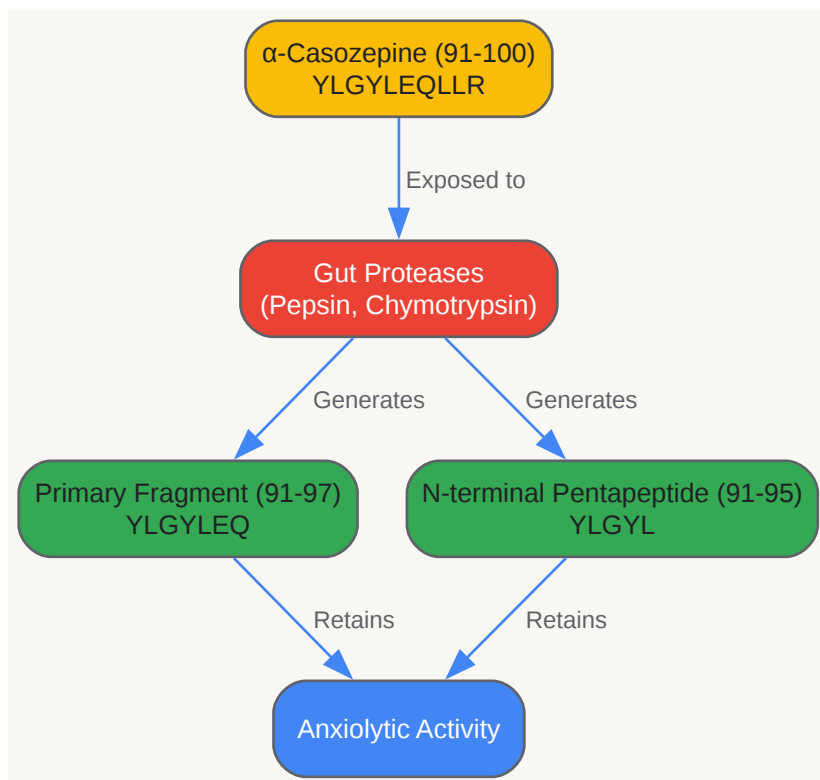
Key features of its mechanism include:

- **Receptor Target:** The peptide binds to the benzodiazepine site on GABA_A receptors, acting as a positive modulator to enhance GABAergic neurotransmission [3] [4].

- **Stress-Dependent Activity:** Anxiolytic effects are typically observed under stressed conditions, which may involve interaction with neurosteroids like allopregnanolone that are released during stress [5].
- **Distinct Pharmacology:** Unlike classic benzodiazepines, **alpha-casozepine** does not cause reported dependence, habituation, or significant sedation [3] [6]. Its affinity for the BZD site *in vivo* is notably higher than in *in vitro* conditions, suggesting a role for physiological factors in its activity [5].

Digestive Stability and Bioactive Metabolites

The stability of **alpha-casozepine** under gastrointestinal conditions is crucial for its oral bioavailability. Research indicates that while the decapeptide is degraded by proteases, it generates smaller, still-active fragments [7].



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*Digestive stability and bioactive metabolites of **alpha-casozepine**.*

The sequence region 91-95 (YLGYL) is particularly resistant to hydrolysis by gastric and pancreatic proteases [7]. The pentapeptide YLGYL has demonstrated anxiolytic-like activity in mouse models and

modulates brain activity in regions associated with anxiety regulation, though with a pattern distinct from diazepam [8].

Experimental Research and Assay Protocols

For researchers intending to study **alpha-casozepine**, key experimental details and methodologies are outlined below.

In Vivo Behavioral Assays for Anxiolytic Activity

Several validated animal models are used to evaluate the anxiolytic-like properties of **alpha-casozepine** and its hydrolysate, Lactium:

- **Conditioned Defensive Burying Test (in Rats):** This test assesses the anxiolytic-like effects of a tryptic hydrolysate of bovine α 1-casein (CH) containing **alpha-casozepine**. To investigate the mechanism, the GABAA receptor benzodiazepine site blocker **flumazenil** can be administered prior to the test compound. Antagonism of the anxiolytic effect by flumazenil confirms the involvement of the benzodiazepine binding site [4].
- **Light/Dark Box Test (in Mice):** This model is used to evaluate the anxiolytic-like properties of **alpha-casozepine** and its fragments, such as YLGYL. Compounds are often administered via intraperitoneal injection, and the time spent in the light and dark compartments is measured [8].
- **c-Fos Immunofluorescence Mapping:** Following behavioral tests, brain tissue is collected and processed for c-Fos immunostaining. This technique helps map neuronal activation patterns in anxiety-related brain regions (e.g., prefrontal cortex, amygdala, raphe nuclei) and compare the effects of test compounds with reference drugs like diazepam [8].

In Vitro Models and Analytical Methods

- **In Vitro Digestion Models:** These simulate gastrointestinal conditions using proteases like pepsin, chymotrypsin, trypsin, or a mixture (e.g., Corolase PP) to study the stability of **alpha-casozepine** over time (e.g., 4-hour kinetics). The resulting peptide fragments are analyzed using techniques such as mass spectrometry to identify stable, bioactive sequences [7].
- **Receptor Binding Assays:** These assess the affinity of **alpha-casozepine** for the benzodiazepine site on GABA_A receptors, though note that its measured affinity *in vitro* is significantly lower than its apparent activity *in vivo* [5].

Key Distinctions from Classical Benzodiazepines

While **alpha-casozepine** shares a molecular target with benzodiazepines, its profile presents several advantages for research and development:

Feature	Alpha-Casozepine	Classical Benzodiazepines (e.g., Diazepam)
Origin	Natural bioactive peptide from milk [3] [6]	Synthetic chemical compounds
Side Effects	No reported sedation, dependency, or habituation [3] [6]	Can cause sedation, dependence, and tolerance [5]
Activity Context	Anxiolytic effects primarily observed in stressed subjects [5]	Exerts effects regardless of stress state
Toxicity Profile	No reported toxic effects, even at high doses [3] [6]	Has known toxicological risks

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